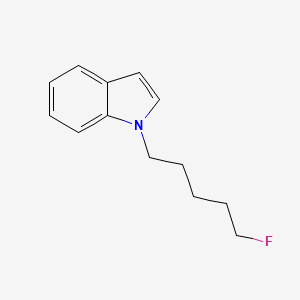

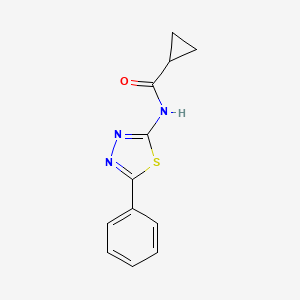

1-(5-fluoropentyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

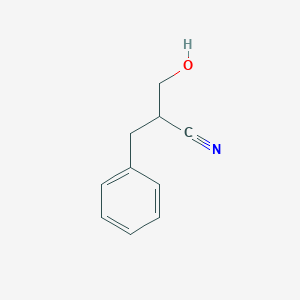

1-(5-Fluoropentyl)-1H-indole, also known as 5F-PB-22, is a synthetic cannabinoid that is commonly used in scientific research. It is known to have a high affinity for the cannabinoid receptors, making it an ideal compound for studying the effects of cannabinoids on the human body. 5F-PB-22 has been studied for its potential therapeutic applications, as well as for its potential in drug development.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Derivatives : The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone (AM-694) from indole has been reported. The process involves steps like Friedel Crafts acylation, N-alkylation, and ester hydrolysis, highlighting the compound's strong biological activity (Yao Cheng, 2012).

Structural Differentiation : A study focused on separating and identifying the fluoropentyl positional isomers of fluoro-PB-22, demonstrating the importance of structural differentiation in forensic analysis (Angeline S Y Tang et al., 2017).

Detection and Identification

Detection in 'Legal High' Products : Research on the detection of 5F-MDMB-PICA in 'legal high' products used GC-MS analysis, indicating the application of 1-(5-fluoropentyl)-1H-indole in identifying synthetic cannabinoids (Lukas Mogler et al., 2018).

Development of Monoclonal Antibodies : A study developed monoclonal antibodies for the detection of 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, highlighting its application in the rapid and sensitive detection of synthetic cannabinoids (H. Nakayama, Noriko Kenjyou, 2015).

Metabolism and Pharmacokinetics

In Vitro Metabolism Study : A metabolism study of synthetic cannabinoids APICA and its fluorinated analog 5F-APICA explored human liver microsome reactions, aiding in understanding the metabolic processes of such compounds (T. Sobolevsky et al., 2015).

Urinary Metabolite Identification : Identification of urinary metabolites of AM-694, a synthetic indole-based cannabimimetic, through GC-MS, enhances the understanding of the metabolism and excretion patterns of synthetic cannabinoids (A. Grigoryev et al., 2013).

Other Applications

Functionalized Indole Synthesis : A study explored the functionalization of indoles, including this compound, through palladium-catalyzed reactions, highlighting its application in organic synthesis (S. Cacchi, G. Fabrizi, 2005).

Colorimetric and Fluorometric Sensing : Research on an indole-azadiene conjugate demonstrated its use as a probe for selective fluoride ion sensing in colorimetric and fluorometric analyses (Yasuhiro Shiraishi et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 1-(5-fluoropentyl)-1H-indole is the cannabinoid receptor, specifically the CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .

Mode of Action

This compound acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CB1 receptor and activates it, leading to a series of events inside the cell .

Biochemical Pathways

Upon activation of the CB1 receptor by this compound, various biochemical pathways within the cell are affected . These pathways can lead to changes in the release of neurotransmitters, the molecules that transmit signals across a chemical synapse from one neuron to another . The exact downstream effects can vary depending on the specific cell and tissue type where the CB1 receptor is activated.

Pharmacokinetics

It is known that synthetic cannabinoids like this compound are typically lipophilic, which means they can easily cross cell membranes and have a high potential for bioaccumulation . This can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The activation of the CB1 receptor by this compound can lead to various molecular and cellular effects. These effects can include changes in cell signaling, alterations in the release of neurotransmitters, and potential changes in neuronal excitability . The exact effects can vary depending on the specific cell and tissue type where the CB1 receptor is activated.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can potentially affect the metabolism and action of this compound . Additionally, factors such as pH and temperature can potentially impact the stability of the compound .

Propiedades

IUPAC Name |

1-(5-fluoropentyl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRVPRNYXWCQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017334 |

Source

|

| Record name | 1-(5-fluoropentyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1859218-30-6 |

Source

|

| Record name | 1-(5-fluoropentyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)

![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)

![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)

![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)

![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)